molecular formula C8H17BrZn B1598864 2-Ethylhexylzinc bromide CAS No. 312693-03-1

2-Ethylhexylzinc bromide

Cat. No.: B1598864
CAS No.: 312693-03-1
M. Wt: 258.5 g/mol
InChI Key: SMAJHFPNMGKTEF-UHFFFAOYSA-M
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Description

2-Ethylhexylzinc bromide is an organozinc compound with the molecular formula C8H17BrZn. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexylzinc bromide can be synthesized through the reaction of 2-ethylhexyl bromide with zinc in the presence of a suitable ligand and solvent. One common method involves the use of ethylmagnesium iodide and copper(I) iodide in diethyl ether. The reaction mixture is heated at 35°C for 48 hours with stirring, followed by decantation and washing with diethyl ether .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexylzinc bromide undergoes various types of reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.

    Coupling Reactions: Often requires palladium or nickel catalysts and can be performed under inert atmospheres to prevent oxidation.

Major Products Formed: The major products formed from reactions involving this compound are typically organozinc intermediates or final organic compounds with extended carbon chains .

Scientific Research Applications

2-Ethylhexylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-ethylhexylzinc bromide exerts its effects involves the formation of organozinc intermediates that can undergo further reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of suitable ligands and solvents that stabilize the reactive intermediates .

Comparison with Similar Compounds

  • 2-Ethylhexylmagnesium bromide
  • 2-Cyanoethylzinc bromide
  • 2-Thienylzinc bromide
  • 2-Thiazolylzinc bromide

Comparison: 2-Ethylhexylzinc bromide is unique in its ability to form stable organozinc intermediates, making it particularly useful in cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various synthetic applications .

Properties

IUPAC Name

bromozinc(1+);3-methanidylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAJHFPNMGKTEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC([CH2-])CC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexylzinc bromide
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2-Ethylhexylzinc bromide
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2-Ethylhexylzinc bromide
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2-Ethylhexylzinc bromide
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2-Ethylhexylzinc bromide
Reactant of Route 6
2-Ethylhexylzinc bromide

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